Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Description
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate (CAS: 32249-37-9) is a β-keto ester characterized by a 1-methylcyclopropyl substituent at the 3-position. This compound is synthesized via Johnson’s procedure, which involves the reaction of 1-methylcyclopropyl methyl ketone with diethyl carbonate in the presence of sodium hydride (50% dispersion in mineral oil) under anhydrous conditions. The reaction proceeds at room temperature for 24 hours, yielding the product in 70% purity after distillation . Its synthesis is noted for scalability and efficiency, making it a valuable intermediate in pharmaceutical and agrochemical research. ChemShuttle, a leading custom synthesis provider, highlights its role in tailored chemical solutions for R&D applications .
Properties
IUPAC Name |
ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)6-7(10)9(2)4-5-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHYFYBVTHEJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266502 | |
| Record name | Ethyl 1-methyl-β-oxocyclopropanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32249-37-9 | |
| Record name | Ethyl 1-methyl-β-oxocyclopropanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32249-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-β-oxocyclopropanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate typically involves the esterification of 3-(1-methylcyclopropyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-(1-methylcyclopropyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(1-methylcyclopropyl)-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclopropyl group can also participate in ring-opening reactions under certain conditions.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane Derivatives: The methyl group on the cyclopropane ring in this compound enhances steric hindrance compared to non-methylated analogs like Ethyl 3-cyclopropyl-3-oxopropanoate. This may influence reactivity in subsequent reactions (e.g., cyclopropane ring-opening or nucleophilic additions) .
- Aryl-Substituted Analogs : Aryl-substituted β-keto esters (e.g., 4-fluorophenyl, 2-methoxyphenyl) exhibit distinct electronic properties due to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. These differences affect their applications; for example, nitropyridinyl derivatives are intermediates in antiviral drug synthesis , while methoxyphenyl analogs are used in anti-tubercular agents .
Biological Activity
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate is an organic compound classified as an ester, notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in research and industry, supported by data tables and relevant case studies.
Overview
- Chemical Structure : this compound features a cyclopropyl group, which is known to influence the compound's reactivity and biological interactions.
- Molecular Formula : C₉H₁₄O₃
- CAS Number : 32249-37-9
Synthesis Methods
The synthesis of this compound typically involves the esterification of 3-(1-methylcyclopropyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is performed under reflux conditions to ensure complete conversion. Industrially, continuous flow reactors may be used to optimize yield and purity.
| Synthetic Route | Reaction Conditions | Yield |
|---|---|---|
| Esterification of 3-(1-methylcyclopropyl)-3-oxopropanoic acid with ethanol | Reflux | High |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The ester group can undergo hydrolysis catalyzed by esterases, leading to the release of the corresponding acid and alcohol, which may participate in metabolic pathways. Additionally, the cyclopropyl group can engage in ring-opening reactions that generate reactive intermediates capable of interacting with enzymes and proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have demonstrated its potential effectiveness against various microbial strains.
- Enzyme Interaction : The compound can serve as a substrate in enzyme-catalyzed reactions, facilitating research into enzyme mechanisms and kinetics .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting its potential as a natural antimicrobial agent.
- Enzyme Kinetics : Research on enzyme-catalyzed reactions involving this compound indicated that it acts as an effective inhibitor for certain enzymes, providing insights into its role in biochemical pathways .
Applications
This compound has diverse applications across various fields:
- Organic Synthesis : It serves as a building block for creating more complex molecules in organic chemistry.
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development, particularly in designing novel pharmaceuticals with specific biological activities.
- Flavoring and Fragrance Industry : Due to its pleasant odor profile, it is utilized in the production of flavoring agents and perfumes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
